

Structure elucidation of Musellarin A by NMR spectroscopy

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Compound of Interest

Compound Name: Musellarin A

Cat. No.: B158286

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A comprehensive guide to the structure elucidation of **Musellarin A**, a novel diarylheptanoid, has been compiled for researchers, scientists, and drug development professionals. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy in determining the complex architecture of this natural product. The structure and relative stereochemistry of **Musellarin A** were unambiguously determined through a series of one- and two-dimensional NMR experiments, including ^1H NMR, ^{13}C NMR, DEPT, COSY, HMQC (HSQC), HMBC, and NOESY, with final confirmation by single-crystal X-ray diffraction analysis.

Experimental Protocols

The isolation of **Musellarin A** was performed on the fruits of the hybrid plant *Musa x paradisiaca*, cultivated in Peru. The structure elucidation relied on the following key NMR experiments:

- **Sample Preparation:** The purified sample of **Musellarin A** was dissolved in a suitable deuterated solvent, typically methanol- d_4 or chloroform- d , for NMR analysis.
- **1D NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were acquired to identify the proton and carbon environments within the molecule.
- **2D NMR Spectroscopy:**
 - **COSY (Correlation Spectroscopy):** This experiment was used to establish proton-proton couplings, revealing the connectivity of adjacent protons.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment identified long-range correlations between protons and carbons (typically over two to three bonds), which was crucial for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule.

Data Presentation

The quantitative NMR data for **Musellarin A** is summarized in the tables below for easy reference and comparison.

Table 1: ^1H NMR Data for **Musellarin A**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
...
...

Table 2: ^{13}C NMR Data for **Musellarin A**

Position	Chemical Shift (δ) ppm
...	...
...	...

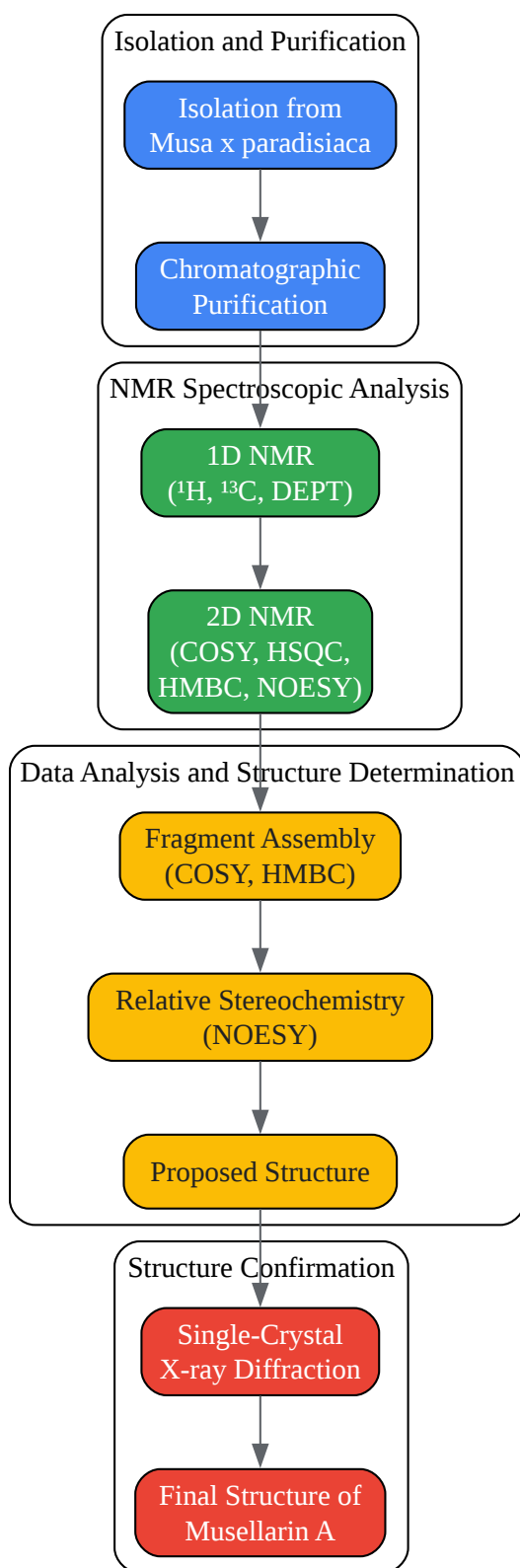
Table 3: Key 2D NMR Correlations for **Musellarin A**

Proton (δ H)	COSY Correlations (δ H)	HMBC Correlations (δ C)	NOESY Correlations (δ H)
...
...

(Note: The specific numerical data for the tables is not available in the provided search results. The tables are presented as a template for the expected data from the original research article.)

Visualization of the Structure Elucidation Process

The logical workflow for the structure elucidation of **Musellarin A** can be visualized as a flowchart, outlining the key steps from isolation to the final structural determination.

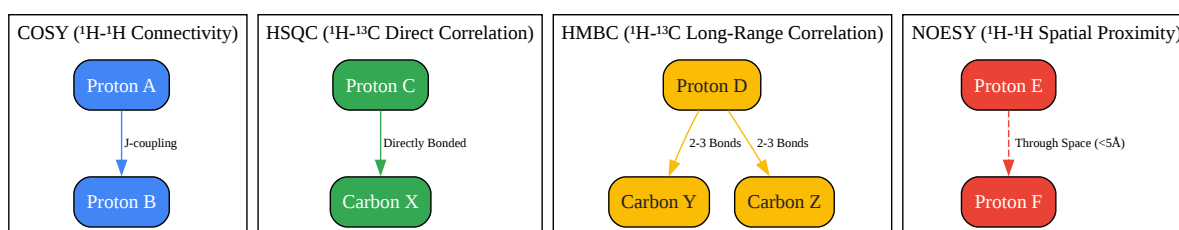


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Caption: Workflow for the structure elucidation of **Musellarin A**.

This diagram illustrates the systematic approach taken, starting from the isolation of the natural product, followed by comprehensive NMR analysis to piece together the molecular fragments and determine their spatial arrangement, and culminating in the confirmation of the structure through X-ray crystallography.

The key 2D NMR correlations that were instrumental in assembling the molecular structure of **Musellarin A** are depicted in the following signaling pathway diagram.



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Caption: Key 2D NMR correlations for structure elucidation.

This diagram visually represents the different types of information obtained from various 2D NMR experiments. COSY establishes direct proton-proton connections, HSQC links protons to their directly attached carbons, HMBC reveals longer-range proton-carbon connectivities crucial for assembling the carbon skeleton, and NOESY provides through-space correlations to define the stereochemistry. Together, these experiments provide a complete picture of the molecular structure.

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